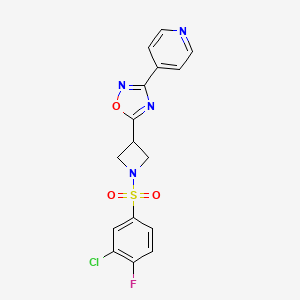
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H12ClFN4O3S and its molecular weight is 394.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C16H12ClFN4O3S
- Molecular Weight : 394.8 g/mol
The structure of the compound includes a 1,2,4-oxadiazole ring, which is known for its broad spectrum of biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of 1,3,4-oxadiazole have shown efficacy against various bacterial strains. For instance:
- Antibacterial Activity : Studies have demonstrated that oxadiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| 5-(1-(2-fluorophenyl)sulfonyl)azetidin | E. coli | 16 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer potential. The oxadiazole scaffold is recognized for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A study reported that certain oxadiazole derivatives could inhibit HDAC activity by up to 90% at low concentrations (20 nM), showcasing their potential as anticancer agents .
The exact mechanism of action for this compound involves interactions with specific molecular targets:
- HDAC Inhibition : The compound may bind to HDAC enzymes, leading to altered gene expression and subsequent induction of apoptosis in cancer cells.
Anti-inflammatory and Analgesic Effects
Beyond antimicrobial and anticancer activities, compounds featuring the oxadiazole ring have been shown to possess anti-inflammatory and analgesic properties. For example:
- Inflammation Models : In animal models of inflammation, certain oxadiazole derivatives demonstrated reduced inflammatory markers and pain responses .
Case Studies
Several studies have highlighted the biological activity of similar oxadiazole derivatives:
- Dhumal et al. (2016) : Investigated a series of novel 1,3,4-oxadiazole derivatives and found significant antibacterial activity against Mycobacterium bovis BCG .
- Desai et al. (2018) : Evaluated pyridine-based oxadiazole hybrids for their antimicrobial effects and reported promising results against multiple bacterial strains compared to standard antibiotics .
特性
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O3S/c17-13-7-12(1-2-14(13)18)26(23,24)22-8-11(9-22)16-20-15(21-25-16)10-3-5-19-6-4-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUCWWLADMLLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














